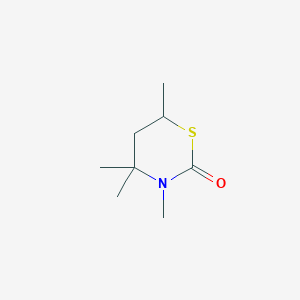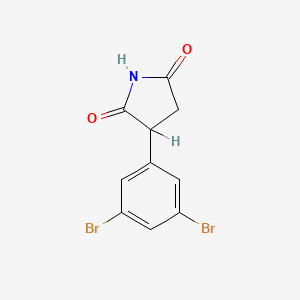
5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be confirmed by IR and 1H NMR spectroscopy . Another method involves the reaction of N-aminomorpholine with carbon disulfide in aqueous alkali, followed by alkylation with chloroacetic acid and subsequent cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can result in various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable compound for biological studies.
Medicine: Due to its diverse biological activities, the compound is being explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function.
Comparación Con Compuestos Similares
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: This compound shares a similar core structure but lacks the hydrazinylidene group.
5-(4-Dimethylaminobenzylidene)rhodanine: This derivative has a similar thiazolidinone core but with different substituents, leading to distinct biological activities.
Uniqueness
5-Hydrazinylidene-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its hydrazinylidene group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Propiedades
Número CAS |
61254-88-4 |
|---|---|
Fórmula molecular |
C3H3N3OS2 |
Peso molecular |
161.21 g/mol |
Nombre IUPAC |
5-diazenyl-4-hydroxy-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C3H3N3OS2/c4-6-2-1(7)5-3(8)9-2/h4,7H,(H,5,8) |
Clave InChI |
UAUUIKRHMURSGO-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SC(=S)N1)N=N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



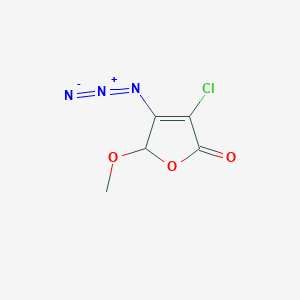


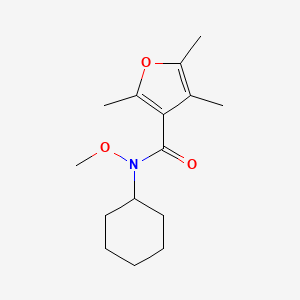
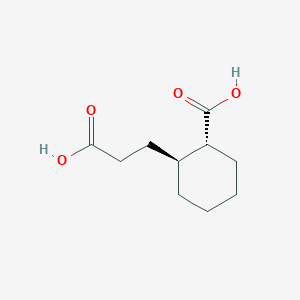
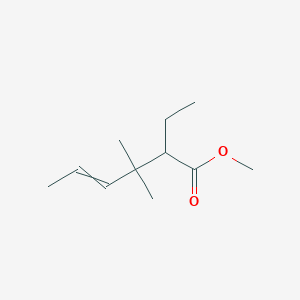

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)
![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)
